molecular formula C8H10N4 B15047718 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B15047718
M. Wt: 162.19 g/mol
InChI Key: HUGBQESOWZULNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with an amino group at the 2-position and an ethyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly reagents is preferred to ensure high yields and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyridines.

Mechanism of Action

The mechanism of action of 2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes like JAK1 and JAK2 . These interactions disrupt the normal function of these targets, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug development.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

7-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-2-6-3-4-12-7(5-6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

HUGBQESOWZULNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=NN2C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.